molecular formula C12H9ClN2O B1639610 2-Chloro-5-benzoylaminopyridine

2-Chloro-5-benzoylaminopyridine

Cat. No. B1639610
M. Wt: 232.66 g/mol
InChI Key: WZGWPMLQVNDIDS-UHFFFAOYSA-N
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Patent
US05623076

Procedure details

14.25 g (0.1 mol) of 2-chloro-5-aminomethylpyridine and 11.1 g (0.11 mol) of triethylamine are dissolved in 150 ml of methylene chloride. 14.8 g (0.105 mol) of benzoyl chloride are then added dropwise at about 20° C. and the reaction mixture is subsequently stirred overnight at room temperature. It is washed three times with water and the organic phase is dried and concentrated. 24.6 g (99.8% of theory) of 2-chloro-5-benzoylaminopyridine are obtained as white crystals of melting point 118°-120° C.
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](CN)=[CH:4][N:3]=1.C([N:12](CC)CC)C.[C:17](Cl)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:12][C:17](=[O:24])[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
14.25 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CN
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
It is washed three times with water
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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